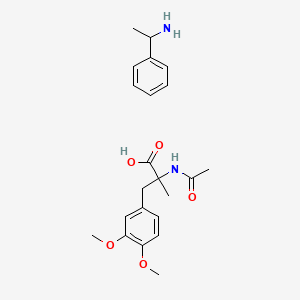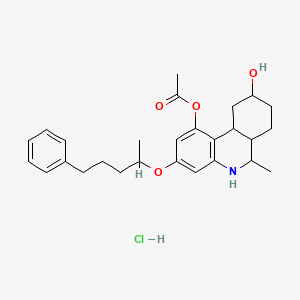
Nantradol HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nantradol hydrochloride is a potent synthetic cannabinoid analog known for its powerful analgesic properties. It has been extensively studied for its potential therapeutic applications, particularly in pain management. Unlike traditional opioids, nantradol hydrochloride offers a unique mechanism of action, making it a subject of interest in both pharmacological research and clinical studies .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of nantradol hydrochloride involves multiple steps, starting from the basic phenanthridinone structure. The key steps include:
Hydroxylation: Introduction of a hydroxyl group to the phenanthridinone core.
Methylation: Addition of a methyl group to enhance the compound’s stability and bioavailability.
Acetylation: Formation of an acetate ester to improve the compound’s solubility and pharmacokinetic properties.
Industrial Production Methods: Industrial production of nantradol hydrochloride typically involves large-scale organic synthesis techniques. The process is optimized for high yield and purity, often employing advanced chromatographic methods for purification. Reaction conditions are carefully controlled to ensure consistency and reproducibility .
化学反応の分析
Types of Reactions: Nantradol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents to modify the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of nantradol hydrochloride, each with distinct pharmacological properties. These derivatives are often studied for their potential therapeutic applications .
科学的研究の応用
Nantradol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of structural modifications on cannabinoid activity.
Biology: Investigated for its interactions with cannabinoid receptors and its effects on cellular signaling pathways.
Medicine: Explored as a potential analgesic for chronic pain management, with studies indicating its efficacy in reducing pain without the severe side effects associated with opioids.
Industry: Utilized in the development of new synthetic cannabinoids for therapeutic use.
作用機序
Nantradol hydrochloride exerts its effects primarily through its interaction with cannabinoid receptors (CB1 and CB2) in the central nervous system. By binding to these receptors, it modulates the release of neurotransmitters, leading to analgesic and anti-inflammatory effects. The compound’s unique structure allows it to activate these receptors more effectively than other cannabinoids, resulting in potent analgesic properties .
類似化合物との比較
Levonantradol: Another synthetic cannabinoid with similar analgesic properties but different pharmacokinetic profiles.
Dronabinol: A synthetic form of tetrahydrocannabinol (THC) used for its antiemetic and analgesic effects.
Nabilone: A synthetic cannabinoid used to treat nausea and vomiting caused by chemotherapy.
Uniqueness: Nantradol hydrochloride stands out due to its higher potency and unique mechanism of action. Unlike other cannabinoids, it exhibits minimal tolerance development, making it a promising candidate for long-term pain management .
特性
分子式 |
C27H36ClNO4 |
|---|---|
分子量 |
474.0 g/mol |
IUPAC名 |
[9-hydroxy-6-methyl-3-(5-phenylpentan-2-yloxy)-5,6,6a,7,8,9,10,10a-octahydrophenanthridin-1-yl] acetate;hydrochloride |
InChI |
InChI=1S/C27H35NO4.ClH/c1-17(8-7-11-20-9-5-4-6-10-20)31-22-15-25-27(26(16-22)32-19(3)29)24-14-21(30)12-13-23(24)18(2)28-25;/h4-6,9-10,15-18,21,23-24,28,30H,7-8,11-14H2,1-3H3;1H |
InChIキー |
NSOGAHPJIFTUHV-UHFFFAOYSA-N |
正規SMILES |
CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium;[17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12292500.png)
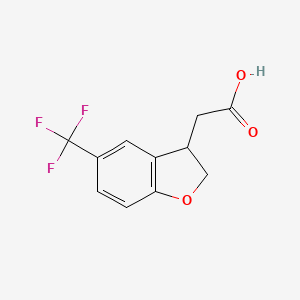
![Cyclohexanamine;[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B12292507.png)
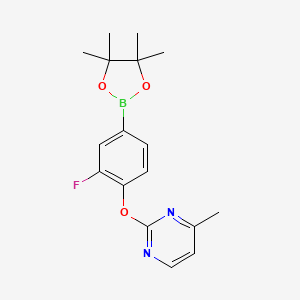
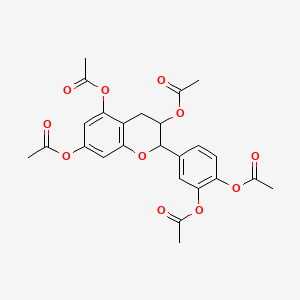
![benzyl 2-[(5-bromo-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B12292515.png)
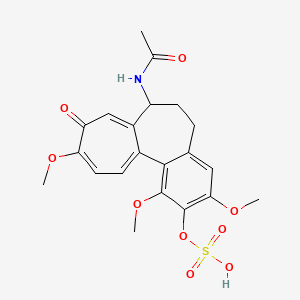
![rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol 1-(Hydrogen Sulfate)](/img/structure/B12292524.png)
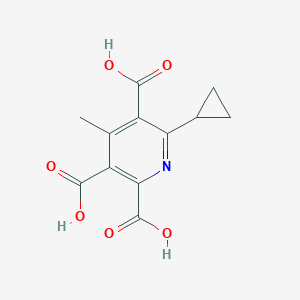
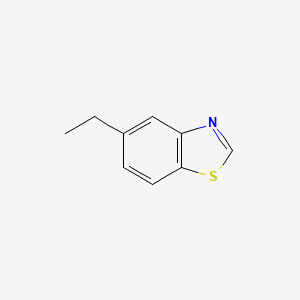
![9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12292562.png)
![3-[[3-Methyl-1-oxo-1-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]butan-2-yl]carbamoyl]octanoic acid](/img/structure/B12292577.png)
![tert-Butyl (3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate](/img/structure/B12292580.png)
